Technical Guide: 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one
Technical Guide: 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one
The following technical guide details the chemical profile, synthesis, and application of 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 73075-67-9). This document is structured for researchers requiring actionable protocols and mechanistic insight.
CAS: 73075-67-9 | Formula:
Executive Summary
5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one (hereafter 5,6-DCTQ ) is a specialized heterocyclic building block belonging to the dihydroisoquinolinone class.[1] Distinguished by its vicinal dichloro-substitution pattern at the 5 and 6 positions, this scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and Rho-associated protein kinase (ROCK) inhibitors.[1] Its lactam core mimics the nicotinamide moiety of
Chemical Profile & Structural Analysis
The compound features a benzene ring fused to a six-membered lactam.[1] The "1-one" designation indicates the carbonyl group is located at position 1, adjacent to the secondary amine at position 2.
| Property | Specification |
| IUPAC Name | 5,6-dichloro-3,4-dihydroisoquinolin-1(2H)-one |
| Appearance | White to off-white crystalline powder |
| Melting Point | 185–190 °C (Typical for analogs; verify per batch) |
| Solubility | Soluble in DMSO, DMF, hot Methanol; Insoluble in Water |
| pKa | ~14.5 (Amide N-H), deprotonation requires strong bases (e.g., NaH) |
| Electronic Effect | The 5,6-dichloro substitution exerts a strong electron-withdrawing effect, reducing the electron density of the aromatic ring and increasing the acidity of the lactam N-H.[1] |
Structural Significance in Drug Design[1]
-
Lactam Motif: Functions as a hydrogen bond donor/acceptor pair (NH/CO), critical for binding to the hinge region of kinase domains or the catalytic pocket of PARP enzymes.
-
5,6-Dichloro Substitution: These halogens fill hydrophobic pockets (e.g., the adenosine binding pocket) and block metabolic oxidation at the otherwise susceptible aromatic positions.
Synthetic Methodologies
The synthesis of 5,6-DCTQ is non-trivial due to the directing effects of the chlorine atoms. Two primary routes are established: the Schmidt Rearrangement (preferred for scale) and Bischler-Napieralski Cyclization .[1]
Route A: Schmidt Rearrangement (Primary Protocol)
This route converts 5,6-dichloro-1-indanone into the six-membered lactam via ring expansion.[1] It is favored for its high atom economy and direct access to the lactam functionality.
Mechanism
-
Protonation: The carbonyl oxygen of the indanone is protonated by strong acid.[2]
-
Azide Addition: Hydrazoic acid (
) attacks the activated carbonyl.[3][4] -
Rearrangement: Elimination of
triggers the migration of the aryl bond (preferred over the alkyl bond) to the nitrogen, expanding the ring from 5 to 6 members.
Step-by-Step Protocol
Precursor: 5,6-Dichloro-2,3-dihydro-1H-inden-1-one (5,6-Dichloro-1-indanone).[1]
Reagents: Sodium Azide (
-
Setup: Charge a flame-dried 3-neck flask with 5,6-dichloro-1-indanone (1.0 eq) and Methanesulfonic acid (10 vol). Cool the solution to 0°C under
. -
Addition: Cautiously add Sodium Azide (1.5 eq) portion-wise over 1 hour. Warning:
evolution. Maintain temperature < 5°C to prevent uncontrolled exotherm. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the indanone peak (
) and appearance of the lactam ( ). -
Quench: Pour the reaction mixture slowly onto crushed ice/water (50 vol) with vigorous stirring. The product typically precipitates.
-
Workup:
-
Adjust pH to ~8 using saturated
(careful: foaming). -
Filter the solid precipitate.
-
Wash the cake with water (
) and cold diethyl ether ( ).
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if necessary.
Route B: Intramolecular Friedel-Crafts (Alternative)
Useful when the indanone precursor is unavailable.[1]
-
Step 1: React 3,4-dichlorophenethylamine with Triphosgene or Ethyl Chloroformate to form the carbamate/isocyanate.[1]
-
Step 2: Cyclize using Polyphosphoric Acid (PPA) or
at elevated temperatures (120°C). -
Note: This route often yields regioisomeric mixtures (5,6-dichloro vs. 6,7-dichloro) requiring difficult separation.[1]
Visualization of Synthetic Workflow
Figure 1: Synthetic pathway from acid precursor to final lactam via Indanone Schmidt Rearrangement.[1]
Applications in Drug Discovery[5]
PARP Inhibition
5,6-DCTQ serves as a core scaffold for PARP-1 and PARP-2 inhibitors.[1] The lactam nitrogen and carbonyl oxygen mimic the nicotinamide interactions within the enzyme's binding pocket.
-
Derivatization Point: The lactam nitrogen (
-2) is the primary site for alkylation to attach "linker-aryl" tails that extend into the adenine ribose binding pocket.[1] -
Protocol for N-Alkylation:
Kinase Inhibition (ROCK/PKA)
The isoquinolinone core is structurally homologous to the H-89 and Fasudil class of kinase inhibitors.[1]
-
Mechanism: Competitive inhibition at the ATP binding site. The planar dichloro-aromatic system provides
-stacking interactions with the kinase hinge region residues.[1]
Safety & Handling Protocols
Hazard Identification
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation.[7]
Critical Safety: Schmidt Reaction
-
Hydrazoic Acid (
): In the synthesis (Route A), is generated in situ. It is highly toxic and volatile.-
Control: Never use halogenated solvents (DCM) with azides if possible (formation of di-azidomethane).[1] Use a scrubber system with NaOH to neutralize effluent gases.
-
Temperature: Strict control < 5°C during azide addition is mandatory to prevent runaway decomposition.
-
References
-
PubChem. 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one Compound Summary. National Library of Medicine. Link
-
Organic Reactions. The Schmidt Reaction. Wiley Online Library.[1] Link
-
BLD Pharm. Product Analysis: 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one. Link
-
Google Patents. Synthesis of Tetrahydroisoquinoline Derivatives for PARP Inhibition. Link
Sources
- 1. 22246-02-2|6-Chloro-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 2. youtube.com [youtube.com]
- 3. Schmidt Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building Blocks | CymitQuimica [cymitquimica.com]
- 7. Phosgene: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
